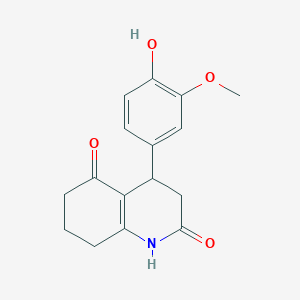
N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide
描述
N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a butoxyphenyl group, dichlorobenzamide, and a cyclopropylamino sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Butoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-butoxyphenyl intermediate. This can be achieved through the reaction of 2-bromophenol with butyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Dichloro Group: The next step involves the introduction of the dichloro groups at the 2 and 4 positions of the benzene ring. This can be accomplished through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Cyclopropylamino Sulfonyl Group: The cyclopropylamino sulfonyl group is introduced through a sulfonamide formation reaction. This involves the reaction of the dichloro intermediate with cyclopropylamine and a sulfonyl chloride reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions where the chlorine atoms are located.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can introduce nitro groups onto the aromatic ring, while nucleophilic substitution can replace chlorine atoms with other functional groups.
科学研究应用
N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to the inhibition of bacterial growth and proliferation. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or cell cycle arrest.
相似化合物的比较
Similar Compounds
N-(2-(((5-chloro-2-pyridinyl)amino)sulfonyl)phenyl)-4-(2-oxo-1(2H)-pyridinyl)benzamide: This compound shares a similar sulfonamide structure but with different substituents on the aromatic ring.
N-(2-butoxyphenyl)-2,4-dichloro-5-[(methylamino)sulfonyl]benzamide: This compound has a methylamino group instead of a cyclopropylamino group.
Uniqueness
N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylamino sulfonyl group, in particular, may enhance its biological activity and selectivity compared to similar compounds.
属性
IUPAC Name |
N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-2-3-10-28-18-7-5-4-6-17(18)23-20(25)14-11-19(16(22)12-15(14)21)29(26,27)24-13-8-9-13/h4-7,11-13,24H,2-3,8-10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCMWACKLAUVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-CHLOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B4314416.png)
![4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide](/img/structure/B4314420.png)

![4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4314440.png)
![N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4314447.png)
![4-butyl-5-(2-hydroxyethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4314454.png)
![5-butyl-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4314461.png)
![4-AMINO-3-{[(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B4314474.png)
![ETHYL 2-[({[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4314476.png)
![2-[4-(2,3-dimethoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4314483.png)
![2-{2,5-dioxo-4-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4314484.png)
![2-[7,7-DIMETHYL-2,5-DIOXO-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B4314489.png)
